molecular formula C10H8NaO3S B147347 Sodium 2-naphthalenesulfonate CAS No. 532-02-5

Sodium 2-naphthalenesulfonate

Cat. No.: B147347
CAS No.: 532-02-5
M. Wt: 231.23 g/mol
InChI Key: ULODLFDKFVIYFY-UHFFFAOYSA-N
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Description

Properties

CAS No.

532-02-5

Molecular Formula

C10H8NaO3S

Molecular Weight

231.23 g/mol

IUPAC Name

sodium;naphthalene-2-sulfonate

InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);

InChI Key

ULODLFDKFVIYFY-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na]

Color/Form

White to pale yellow

density

0.4

melting_point

275 °C

Other CAS No.

532-02-5

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions.

solubility

Soluble in wate

Origin of Product

United States

Preparation Methods

Reaction Parameters and Optimization

  • Molar Ratios : A molar ratio of sulfuric acid to naphthalene to sodium sulfate of (0.7–1.05) : 1 : (0.05–0.4) is optimal. Excess sodium sulfate disrupts the equilibrium, favoring sulfonic acid regeneration.

  • Temperature and Stirring : Reactions proceed at 160–170°C under normal pressure with an anchor stirrer to ensure homogeneity.

  • Time : A 2.5–3.5-hour retention time balances conversion and energy consumption.

Neutralization and Mother Liquor Recycling

Post-sulfonation, the hydrolyzed product undergoes neutralization with sodium sulfite solution:

H2SO4+Na2SO3Na2SO4+H2O+SO2\text{H}2\text{SO}4 + \text{Na}2\text{SO}3 \rightarrow \text{Na}2\text{SO}4 + \text{H}2\text{O} + \text{SO}2 \uparrow \quad \text{}

The neutralization mother liquor from prior batches is recycled to dilute the reaction mixture, maintaining a liquid-solid ratio of (2–3):1 . This reduces this compound losses by 15–20% and cuts wastewater generation.

Sulfur Trioxide Gas Sulfonation Method

An alternative approach employs sulfur trioxide (SO3_3) gas for sulfonation, bypassing sulfuric acid’s limitations. This method achieves higher regioselectivity for 2-sulfonation and reduces byproduct formation.

Reaction Setup and Conditions

  • SO3_3 Introduction : Gaseous SO3_3 (98–100% purity) is introduced into a reactor containing naphthalene and sulfuric acid at 120–180°C .

  • Molar Ratios :

    • Naphthalene : Sulfuric Acid : Sodium Sulfate = 1 : (0.1–0.4) : (0.0009–0.045) .

    • SO3_3 : Naphthalene = 0.6–1.2 : 1 .

  • Time : Sulfonation completes in 1–3 hours , depending on temperature.

Purification and Crystallization

Unreacted naphthalene and SO3_3 are removed via compressed nitrogen purging at 150–180°C . The crude product is acidified to pH 1–2, precipitating 2-naphthalenesulfonic acid, which is then neutralized with sodium hydroxide and crystallized.

Comparative Analysis of Industrial Methods

ParameterSodium Sulfate MethodSO3_3 Gas Method
Sulfuric Acid Utilization50–65%Not Applicable
Reaction Temperature160–170°C120–180°C
Byproduct FormationReduced due to recyclingMinimal due to gas-phase control
Yield of Sodium Salt85–90%88–93%
Wastewater Generation20–30% lower than traditional40–50% lower than traditional

Critical Process Considerations

Equipment Design

  • Sulfonation Reactors : Anchor stirrers and corrosion-resistant linings (e.g., glass-lined steel) are mandatory due to sulfuric acid’s aggressiveness.

  • Neutralization Tanks : Operated under vacuum (≥−0.053 MPa) to prevent SO2_2 release .

Scientific Research Applications

Analytical Applications

Iodine Speciation Analysis
One significant application of S2NS is as an analytical reagent in the speciation of iodine in biological samples, such as urine. It is utilized in ion-pair reversed-phase liquid chromatography coupled with inductively coupled plasma mass spectrometry (RP-LC-ICP-MS) for this purpose .

Table 1: Analytical Applications of this compound

ApplicationMethodologyOutcome
Iodine SpeciationRP-LC-ICP-MSAccurate iodine quantification

Construction Industry

This compound is widely used as a superplasticizer in concrete formulations. Its primary role is to enhance the workability of concrete mixtures while reducing water content, leading to improved strength and durability.

Key Benefits in Concrete:

  • Water Reduction: Significantly lowers the water-to-cement ratio.
  • Strength Improvement: Increases compressive and flexural strength.
  • Reduced Permeability: Enhances resistance to weathering and shrinkage cracking.

Table 2: Properties of this compound in Concrete

PropertyEffect
Water Reduction RateUp to 30% reduction
Compressive StrengthIncreases up to 20%
Flexural StrengthImproves significantly
Workability RetentionMaintains for extended periods

Agricultural Applications

In agriculture, S2NS serves as a surfactant in pesticide formulations, enhancing the spread and adhesion of active ingredients on plant surfaces. This improves the efficacy of herbicides and fungicides.

Case Study: Pesticide Efficacy
Research has demonstrated that incorporating this compound into pesticide formulations can increase the effectiveness of active ingredients by improving their distribution on leaf surfaces .

Cosmetic Industry

This compound is used as an emulsion stabilizer and surfactant in cosmetic products. Although safety assessments indicate that it can be used safely at low concentrations (typically below 2%), caution is advised for formulations that may contact mucous membranes or be ingested .

Table 3: Cosmetic Applications

Product TypeUsage ConcentrationSafety Assessment
Emulsions0.1% - 0.4%Generally safe at low doses
SurfactantsUp to 2%Requires further safety data

Environmental Considerations

While this compound has beneficial applications, its environmental impact must also be considered. Studies have evaluated its occurrence and fate in aquatic environments, indicating potential risks associated with its use as a surfactant .

Mechanism of Action

The mechanism of action of sodium 2-naphthalenesulfonate is primarily related to its surfactant properties. It can induce the formation of micelles, vesicles, and other aggregates in aqueous solutions. These aggregates can encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium 2-naphthalenesulfonate
  • CAS No.: 532-02-5
  • Molecular Formula : C₁₀H₇NaO₃S
  • Molecular Weight : 230.22 g/mol
  • Appearance : Light brown powder, water-soluble .

Regulatory Status :

  • Listed under Canada’s Domestic Substances List (DSL), U.S. TSCA Inventory, and EU REACH .

Physicochemical Properties :

  • Solubility: Highly soluble in water (log Kow = -0.94) and sulfuric acid solutions. Solubility in Na₂SO₄ solutions is optimized at a 3.2:1 molar ratio with 2-naphthalenesulfonic acid monohydrate .
  • Stability : Stable under standard conditions but incompatible with strong oxidizers .

Comparison with Similar Sulfonates

Structural Analogs: Key Properties

Compound Molecular Formula MW (g/mol) Solubility (Water) Key Applications Environmental Persistence
This compound C₁₀H₇NaO₃S 230.22 High Concrete admixtures, surfactants High (slow biodegradation)
Sodium p-toluenesulfonate C₇H₇NaO₃S 194.18 Very high Detergents, pharmaceuticals Moderate
Sodium benzenesulfonate C₆H₅NaO₃S 180.16 High Electroplating, dye intermediates Low
Dinonylnaphthalenesulfonic acid C₂₈H₄₄O₃S 460.70 Low Surfactants, lubricant additives Very high

Adsorption Behavior on Macroporous Resins

A study compared the adsorption capacities of aromatic sulfonates on four resins (ND-022, ND-900, NDA-99, NDA-100) :

Compound Adsorption Capacity (mg/g) on NDA-99 Selectivity vs. Sulfate Ion
This compound 48.2 Moderate
Sodium p-toluenesulfonate 35.7 Low
Sodium benzenesulfonate 28.4 High

Key Finding : this compound exhibits higher adsorption affinity than toluenesulfonate but lower selectivity compared to benzenesulfonate, likely due to its larger aromatic structure .

Environmental Impact and Toxicity

  • Persistence : this compound is highly mobile in aquatic systems and resistant to biodegradation, leading to long-term environmental retention. Its oligomeric derivatives (e.g., formaldehyde condensation products) are ubiquitous in surface waters at μg/L concentrations .
  • Toxicity Profile: Acute Effects: Skin irritation, respiratory inflammation, and corneal damage at high concentrations . Comparative Notes: Dinonylnaphthalenesulfonic acid derivatives show higher ecological toxicity (fish LC₅₀ = 100–500 mg/L) but lower mobility due to larger molecular size .

Chemical Reactions Analysis

Sulfonation with Sulfuric Acid

Naphthalene reacts with concentrated sulfuric acid under controlled conditions to form 2-naphthalenesulfonic acid, which is then neutralized with sodium hydroxide or sodium sulfite .

Parameter Conditions
Sulfonation agentH₂SO₄ (with anhydrous Na₂SO₄ as an additive)
Temperature160–170°C
Reaction time2.5–3.5 hours
Neutralization agentNa₂SO₃ or NaOH
Yield~88–93% (depending on SO₃ purity and process optimization)

Gas-Phase Sulfonation with SO₃

High-purity SO₃ gas (98–100%) is used for direct sulfonation, improving regioselectivity and reducing byproducts :

  • Reaction : Naphthalene + SO₃ → 2-naphthalenesulfonic acid (with subsequent NaOH neutralization).

  • Optimal temperature : 140–180°C .

Alkali Fusion to 2-Naphthol

Sodium 2-naphthalenesulfonate undergoes fusion with molten NaOH at elevated temperatures to produce 2-naphthol, a precursor for dyes and pharmaceuticals :
C10H7SO3Na+3NaOHC10H7ONa+Na2SO3+H2O\text{C}_{10}\text{H}_7\text{SO}_3\text{Na}+3\text{NaOH}\rightarrow \text{C}_{10}\text{H}_7\text{ONa}+\text{Na}_2\text{SO}_3+\text{H}_2\text{O}

  • Key conditions : 275–300°C, 2–4 hours .

Nitration and Sulfonation

The compound is nitrated to form intermediates for dyes, such as 1-amino-2-naphthalenesulfonic acid. Sulfonation yields polysulfonated derivatives (e.g., 2,6- or 2,7-naphthalenedisulfonic acids) .

Formaldehyde Condensation

In acidic or alkaline media, this compound condenses with formaldehyde to form polymeric sulfonates, which are used as superplasticizers in concrete :
nC10H7SO3Na+nHCHOPolymer+H2On\text{C}_{10}\text{H}_7\text{SO}_3\text{Na}+n\text{HCHO}\rightarrow \text{Polymer}+\text{H}_2\text{O}

  • Applications : Reduces water content in concrete by 12–25% while enhancing strength .

Ozonation with UV Radiation

In aqueous solutions, ozonation (O₃) combined with UV light decomposes this compound into smaller organic acids and sulfate ions :

Parameter Data
Primary intermediates4-Sulfo-o-phthalaldehyde, oxalic acid, formic acid
Sulfate yield85–90% after 60 minutes
TOC reduction70–75% (indicating partial mineralization)

Thermal Decomposition

At temperatures >275°C, the compound decomposes, releasing sulfur oxides and naphthalene derivatives .

Triplet-State Interactions

In photochemical studies, this compound participates in energy transfer with excited 4-carboxybenzophenone (CB) :

  • Mechanism : Triplet energy transfer from 3CB^3\text{CB}^* to 3(NpSO3)^3(\text{NpSO}_3^-)^*, observed via transient absorption at 410–420 nm .

  • Competing pathways : Electron transfer is less favored compared to energy transfer in aqueous systems .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Sodium 2-naphthalenesulfonate, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular formula (C₁₀H₇NaO₃S), molecular weight (230.22 g/mol), solubility in water, and stability under varying conditions. To determine these:

  • Solubility : Conduct dynamic solubility tests in aqueous NaOH solutions across temperatures (276–337 K) using gravimetric analysis .
  • Purity and Structure : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (265 nm) and a C18 column, using ion-pair reagents like sodium 1-pentanesulfonate for separation .
  • Spectroscopic Analysis : Use FT-IR or NMR to confirm sulfonate functional groups and aromatic structure .

Q. How can researchers evaluate the surfactant efficacy of this compound in aqueous systems?

  • Methodological Answer :

  • Surface Tension Measurement : Use a tensiometer to measure critical micelle concentration (CMC) in water. Lower CMC indicates higher surfactant efficiency.
  • Adsorption Studies : Perform batch adsorption experiments with activated carbon (e.g., Filtrasorb 400) to assess dispersant capacity. Monitor pH (optimal at 2–4) and ionic strength effects using UV-Vis spectroscopy .
  • Stability Tests : Evaluate thermal and oxidative stability via thermogravimetric analysis (TGA) and exposure to strong oxidizers .

Q. What methods are recommended for assessing the purity of this compound in laboratory settings?

  • Methodological Answer :

  • HPLC with Internal Standards : Prepare a mobile phase of water-acetonitrile-methanol-phosphoric acid (540:290:170:1) with this compound as an internal standard. Use a C18 column and UV detection at 254 nm for quantification .
  • Titration : Conduct acid-base titration to quantify sulfonate groups, using phenolphthalein as an indicator.
  • Elemental Analysis : Verify sodium content via atomic absorption spectroscopy (AAS) .

Advanced Research Questions

Q. What advanced techniques are used to study the adsorption mechanisms of this compound on activated carbon?

  • Methodological Answer :

  • Adsorption Isotherms : Fit experimental data to Langmuir/Freundlich models to determine monolayer vs. multilayer adsorption. For Filtrasorb 400, Langmuir capacity is ~120 mg/g at pH 3 .
  • Kinetic Modeling : Apply the Linear Driving Force (LDF) model to estimate effective diffusion coefficients (e.g., 1.2 × 10⁻¹⁰ m²/s) and simulate breakthrough curves in fixed-bed columns .
  • Competitive Adsorption : Investigate co-adsorption with other sulfonates (e.g., p-toluenesulfonate) to assess selectivity .

Q. How can solubility differences between Sodium 1- and 2-naphthalenesulfonate be leveraged for industrial separation processes?

  • Methodological Answer :

  • Temperature-Controlled Crystallization : Dissolve isomers in NaOH (10–20 wt%) and cool from 337 K to 276 K. 2-Naphthalenesulfonate precipitates first due to lower solubility (0.4 mol/kg vs. 0.6 mol/kg for 1-isomer at 298 K) .
  • Modeling : Correlate solubility data with the Electrolyte Nonrandom Two-Liquid (E-NRTL) model to optimize NaOH concentration and temperature .

Q. What methodologies are employed to analyze this compound in complex biological matrices using chromatography?

  • Methodological Answer :

  • Ion-Pair RP-LC-ICP-MS : Use this compound as an ion-pair reagent in mobile phases (e.g., methanol-phosphate buffer) to separate iodine species in urine. Detect via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Sample Preparation : Acidify biological samples (pH 2.5) to enhance analyte retention on C18 columns .

Q. How do researchers assess the environmental impact and ecotoxicological risks of this compound?

  • Methodological Answer :

  • Klimisch Scoring : Evaluate toxicity data quality using criteria for reliability (e.g., Klimisch score ≥2 for valid ecotoxicological studies) .
  • EPA Risk Assessment Frameworks : Apply models to estimate predicted environmental concentrations (PECs) and compare with no-observed-effect concentrations (NOECs) for aquatic organisms .
  • Degradation Studies : Monitor photolytic/biological degradation rates in wastewater using LC-MS to identify breakdown products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-naphthalenesulfonate
Reactant of Route 2
Sodium 2-naphthalenesulfonate

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